4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide

Description

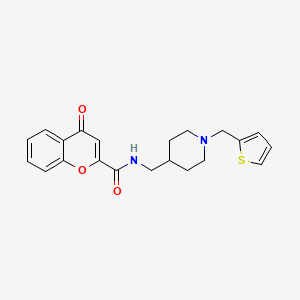

4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide is a synthetic small molecule featuring a chromene (coumarin-derived) core fused with a carboxamide group. The compound’s structure includes a piperidine ring substituted with a thiophen-2-ylmethyl group, which introduces lipophilic and aromatic properties. The presence of the thiophene moiety may enhance bioavailability and target binding, as sulfur-containing heterocycles are known to improve pharmacokinetic profiles .

Properties

IUPAC Name |

4-oxo-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c24-18-12-20(26-19-6-2-1-5-17(18)19)21(25)22-13-15-7-9-23(10-8-15)14-16-4-3-11-27-16/h1-6,11-12,15H,7-10,13-14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQQRCOLZUBMBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is . Its structure features a chromene core, which is known for various biological activities, including anti-inflammatory and anticancer properties. The presence of the thiophene and piperidine moieties contributes to its pharmacological profile.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of chromene compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

The chromene scaffold has been associated with anticancer activity. Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest and apoptosis |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of DNA synthesis |

Neuroprotective Effects

Some studies suggest that the compound may exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. The proposed mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Case Studies

-

In Vitro Studies on Anticancer Activity

A study conducted by Khan et al. (2023) evaluated the anticancer effects of similar chromene derivatives on various cancer cell lines. The results indicated a significant reduction in cell viability, with the compound inducing apoptosis through mitochondrial pathways. -

Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of related compounds against Staphylococcus aureus and Candida albicans. The results showed that these compounds had minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial activity. -

Neuroprotective Study

In a study focused on neuroprotection, researchers found that the compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents, suggesting potential therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of chromene-carboxamide derivatives, which vary in substituents on the piperidine ring and the chromene core. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Structural Analysis

- Piperidine Substituents : The target compound’s thiophen-2-ylmethyl group distinguishes it from analogs like 4h (benzyl-piperidine) and DMPI/CDFII (dimethylbenzyl-piperidine) . Thiophene’s electron-rich aromatic system may improve π-π stacking with biological targets compared to benzyl groups.

- Chromene Core : Unlike N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide , which has a 2-oxo substitution, the target compound’s 4-oxo group may alter hydrogen-bonding interactions in enzyme binding .

- Heterocyclic Hybrids : Pyrimidine-thiophene hybrids (e.g., compound 2 in ) exhibit kinase inhibition, suggesting the target compound’s thiophene-piperidine motif could similarly target enzymes like EGFR or MAPK .

Pharmacological Potential

- Antimicrobial Activity : Piperidine-containing analogs like DMPI and CDFII synergize with carbapenems against MRSA, implying the target compound’s piperidine-thiophene moiety may also disrupt bacterial membrane integrity .

- Metabolic Stability : The trifluoromethyl group in 4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide enhances metabolic resistance, whereas the target compound’s thiophene may achieve similar effects via steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.